

BAY 2476568 kinome profiling and off-target hits

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Compound of Interest

Compound Name: BAY 2476568

Cat. No.: B15609960

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BAY 2476568: Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving **BAY 2476568**, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BAY 2476568**?

BAY 2476568 is a reversible inhibitor that potently and selectively targets EGFR with exon 20 insertion mutations.^{[1][2]} It has demonstrated approximately 20-fold greater selectivity for EGFR with these insertion mutations compared to wild-type (WT) EGFR in cellular assays.^{[1][2]}

Q2: What is the inhibitory activity of **BAY 2476568** on different EGFR variants?

BAY 2476568 exhibits potent inhibitory activity against various EGFR mutations. In biochemical assays, the IC₅₀ value was less than 0.2 nM for WT EGFR and several exon 20 insertion variants (ASV, SVD, and NPH).^[3] Cellular assays in Ba/F3 cells provide a clearer picture of its selectivity.

Q3: Does **BAY 2476568** have activity against other EGFR mutations, including resistance mutations?

Yes, **BAY 2476568** is also active against other common EGFR mutations. It shows potent activity against the classical activating exon 19 deletions and the exon 21 L858R substitution. [1] Importantly, it retains its potency in the presence of the C797S mutation, which is a common acquired resistance mutation to third-generation EGFR inhibitors like osimertinib.[1][3]

Q4: What is the known off-target profile of **BAY 2476568**?

Currently, detailed public information on the comprehensive kinome-wide off-target profile of **BAY 2476568** is limited. While it shows high selectivity for mutant EGFR over wild-type EGFR, a full "kinome profiling" against a broad panel of kinases has not been publicly disclosed. Such profiling is crucial for identifying potential unexpected off-target interactions that could lead to unforeseen biological effects or toxicities. One study noted that another EGFR exon 20 inhibitor, ORIC-114, possesses excellent kinome selectivity, highlighting the importance of this characterization for reducing off-target liabilities.[2]

Q5: I am observing unexpected effects in my cell-based assays. Could this be due to off-target hits?

While **BAY 2476568** is highly selective for EGFR, off-target effects are a possibility with any small molecule inhibitor. If you observe unexpected phenotypes, consider the following troubleshooting steps:

- Titrate the concentration: Use the lowest effective concentration of **BAY 2476568** to minimize potential off-target effects.
- Use control cell lines: Include cell lines that do not express the target EGFR mutations to distinguish between on-target and off-target effects.
- Rescue experiments: If possible, perform a rescue experiment by overexpressing a downstream effector to see if the phenotype can be reversed.
- Consult the literature: Review available literature for any newly reported off-target activities of **BAY 2476568** or similar EGFR inhibitors.

Data Presentation

Table 1: Inhibitory Activity of **BAY 2476568** against various EGFR mutations in Ba/F3 cells.

EGFR Mutation	IC50 (nM)
ex20ins ASV	15.3[3]
ex20ins SVD	11.1[3]
ex20ins NPH	67.9[3]
WT	273[3]
ex19del	0.6[3]
ex19del/C797S	0.3[3]
ex19del/T790M	54.3[3]
ex19del/T790M/C797S	120[3]

Experimental Protocols

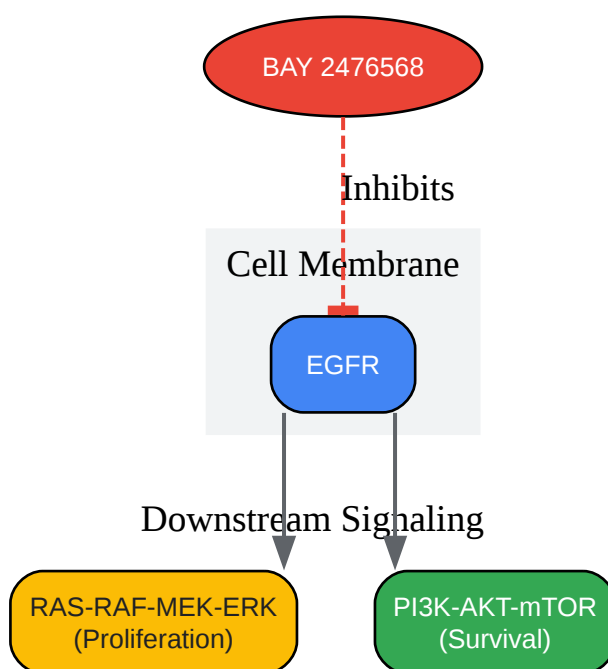
Kinase Inhibition Assay (Biochemical)

A typical biochemical kinase inhibition assay to determine the IC50 of **BAY 2476568** would involve the following steps:

- Reagents: Recombinant human EGFR protein (wild-type or mutant), ATP, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and the inhibitor (**BAY 2476568**).
- Assay Buffer: Prepare a kinase assay buffer containing components like Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.
- Inhibitor Preparation: Prepare serial dilutions of **BAY 2476568** in DMSO.
- Reaction Setup: In a microplate, combine the kinase, the substrate, and the serially diluted inhibitor.
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

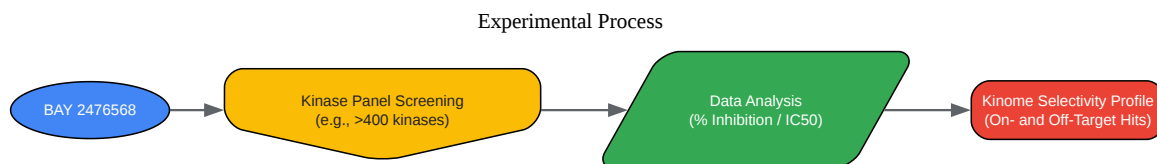
- **Detection:** Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™, HTRF®, or ELISA-based detection with a phospho-specific antibody.
- **Data Analysis:** Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations



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Caption: EGFR signaling pathway and the inhibitory action of **BAY 2476568**.



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Caption: General workflow for kinome profiling of a small molecule inhibitor.

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References

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